3-Fluoro-1-aminoadamantane hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3-Fluoro-1-aminoadamantane hydrochloride are the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in the brain . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
This compound interacts with its targets by blocking the NMDA and AMPA receptors . This blocking action results in the inhibition of the excitatory neurotransmitter glutamate, which can lead to a decrease in abnormal activity in the brain .
Biochemical Pathways
The blocking of NMDA and AMPA receptors by this compound affects the glutamatergic signaling pathway. This can lead to downstream effects such as reduced excitotoxicity, which is harmful overactivation of the glutamate receptors .
Pharmacokinetics
Similar compounds like amantadine and memantine are known to have good bioavailability and are well distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of abnormal activity in the brain due to its blocking effect on NMDA and AMPA receptors . This can lead to therapeutic effects in conditions like Alzheimer’s disease and other neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-aminoadamantane hydrochloride typically involves a three-step reaction sequence . The starting material, 3-Hydroxy-1-adamantane carboxylic acid, undergoes fluorination to introduce the fluoro group. This is followed by amination to introduce the amino group, and finally, the compound is converted to its hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction sequences as in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-aminoadamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.
Major Products
The major products formed from these reactions include nitro derivatives, reduced fluoro compounds, and substituted adamantane derivatives .
Scientific Research Applications
3-Fluoro-1-aminoadamantane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Studied for its potential in drug delivery systems and surface recognition.
Medicine: Investigated for its antiviral properties, particularly against influenza viruses.
Industry: Utilized in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Amantadine: 1-Aminoadamantane hydrochloride, known for its antiviral properties.
Rimantadine: 1-Methyl-1-adamantane methylamine hydrochloride, another antiviral agent.
Memantine: 1-Amino-3,5-dimethyladamantane hydrochloride, used in the treatment of Alzheimer’s disease.
Uniqueness
3-Fluoro-1-aminoadamantane hydrochloride is unique due to the presence of the fluoro group, which enhances its chemical reactivity and binding affinity compared to other adamantane derivatives . This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-Fluoro-1-aminoadamantane hydrochloride is a derivative of amantadine, a compound known for its antiviral and neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against viral infections, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by the addition of a fluorine atom to the adamantane structure, which enhances its biological activity compared to its parent compound, amantadine. The structural modifications influence its interaction with biological targets, particularly in viral inhibition and neuroprotection.
This compound exhibits multiple mechanisms of action:
- NMDA Receptor Antagonism : Similar to amantadine, this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptors. This action is crucial in mitigating excitotoxicity associated with traumatic brain injury (TBI) and neurodegenerative diseases .
- Antiviral Activity : The compound has shown efficacy against various strains of influenza A, including those resistant to traditional antiviral agents like amantadine. It disrupts viral replication by targeting the M2 proton channel of the virus .
- Sigma-1 Receptor Modulation : The interaction with sigma-1 receptors suggests additional neuroprotective effects, enhancing dopaminergic signaling and potentially improving recovery outcomes in neurological conditions .
Efficacy Against Viral Infections
Research indicates that this compound maintains significant antiviral activity against influenza A viruses. Its ability to persistently inhibit viral strains that exhibit resistance to amantadine underscores its potential as a therapeutic agent.
Table 1: Antiviral Efficacy of this compound
Virus Strain | EC50 (μM) | Resistance Development |
---|---|---|
A/Calif/07/2009 (H1N1) | <24 | Slow |
A/PR/8/34 (H1N1) | <24 | Moderate |
A/Hong Kong/1/68 (H3N2) | >50 | Rapid |
*EC50 values indicate the concentration required to inhibit viral replication by 50% .
Neuroprotective Effects
The neuroprotective properties of this compound have been highlighted in studies involving TBI models. Its NMDA receptor antagonism reduces calcium overload in neurons, which is critical for preventing cell death following excitotoxic events. Additionally, sigma-1 receptor activation contributes to enhanced neuronal survival and functional recovery .
Case Studies
Several case studies have documented the clinical application of amantadine derivatives in treating neurological conditions:
- Case Study 1 : A cohort of TBI patients treated with amantadine derivatives showed improved cognitive function and reduced symptoms of post-concussion syndrome.
- Case Study 2 : Patients with Parkinson's disease experienced enhanced motor function when treated with compounds exhibiting similar properties to this compound.
Properties
IUPAC Name |
3-fluoroadamantan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBRJWRJBEYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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